N-(2-methylphenyl)morpholine-4-carbothioamide
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Overview
Description
N-(2-methylphenyl)morpholine-4-carbothioamide is an organic compound with the molecular formula C12H16N2OS It is a derivative of morpholine, a heterocyclic amine, and contains a thiocarbamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)morpholine-4-carbothioamide typically involves the reaction of 2-methylphenyl isothiocyanate with morpholine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)morpholine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The thiocarbamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(2-methylphenyl)morpholine-4-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)morpholine-4-carbothioamide involves its interaction with biological molecules. The thiocarbamide group can form hydrogen bonds with proteins or nucleic acids, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- N-Phenylmorpholine-4-carbothioamide
- N-acyl-morpholine-4-carbothioamides
- Piperidine-4-carbothioamide
- Indoline-1-carbothioamide
- Azepane-1-carbothioamide
Uniqueness
N-(2-methylphenyl)morpholine-4-carbothioamide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as an antimicrobial or antioxidant agent compared to other similar compounds .
Properties
IUPAC Name |
N-(2-methylphenyl)morpholine-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-10-4-2-3-5-11(10)13-12(16)14-6-8-15-9-7-14/h2-5H,6-9H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUXEKCEGBXHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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